

Commercial Suppliers and Technical Guide for ACP-5862-d4 in Research

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Compound of Interest

Compound Name: ACP-5862-d4

Cat. No.: B12418138

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For researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview of ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. It includes information on commercial suppliers of its deuterated form, **ACP-5862-d4**, quantitative data, experimental protocols, and key signaling pathways.

ACP-5862-d4 is a deuterated stable isotope-labeled version of ACP-5862, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of analytical methods. While this guide focuses on the technical aspects of the active metabolite ACP-5862, the listed suppliers provide the deuterated form for these critical research applications.

Commercial Suppliers of ACP-5862-d4

Researchers can obtain **ACP-5862-d4** for research purposes from a variety of specialized chemical suppliers. While availability and catalog numbers may change, the following companies are established providers of complex organic molecules and isotope-labeled compounds:

- Molsyns Research: A supplier specializing in stable isotopes and metabolites.
- Alentris Research Pvt. Ltd.: Offers a range of complex molecules, including stable isotope-labeled compounds.

- Chromato Scientific: Specializes in custom synthesis of unique and complex molecules for research.
- Pharmaffiliates: A provider of impurity standards, metabolites, and reference compounds.
- Cleanchem: Supplies impurity reference standards and related products for the pharmaceutical industry.

It is recommended to contact these suppliers directly for the most current product information, availability, and pricing.

Technical Data: Pharmacokinetics and Potency

ACP-5862 is a pharmacologically active metabolite of acalabrutinib and contributes significantly to its overall clinical efficacy.^{[1][2]} The following tables summarize key quantitative data for both acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

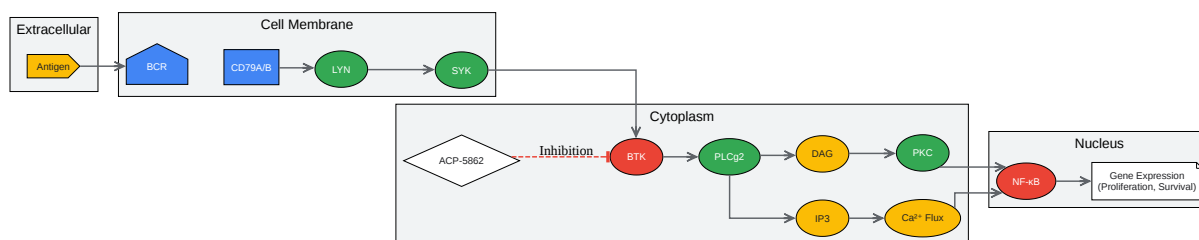
Parameter	Acalabrutinib	ACP-5862	Source(s)
Terminal Elimination Half-Life ($t_{1/2}$)	~1 hour	~6.9 hours	[3]
Time to Maximum Concentration (T_{max})	~0.5 hours	~0.75 hours	[4]
Apparent Oral Clearance (CL/F)	159 L/hr	Not directly administered	[3]
Plasma Protein Binding	~97.5%	~98.6%	
Blood-to-Plasma Ratio	~0.7-0.8	~0.7	
Metabolism	Primarily by CYP3A enzymes	Metabolized by CYP3A enzymes	

Table 2: In Vitro Potency and Selectivity of Acalabrutinib and ACP-5862

Parameter	Acalabrutinib	ACP-5862	Source(s)
BTK Inhibition (IC50)	3 nM	~50% less potent than acalabrutinib	
BTK Inactivation Rate (kinact/KI)	High	Approximately 2-fold lower than acalabrutinib	
Kinase Selectivity	Highly selective for BTK	Similar high kinase selectivity profile to acalabrutinib	
CYP Inhibition (in vitro)	Weak inhibitor of CYP2C8, CYP2C9, CYP3A4	Weak inhibitor of CYP2C9, CYP2C19	
Transporter Substrate	P-gp and BCRP	P-gp and BCRP	

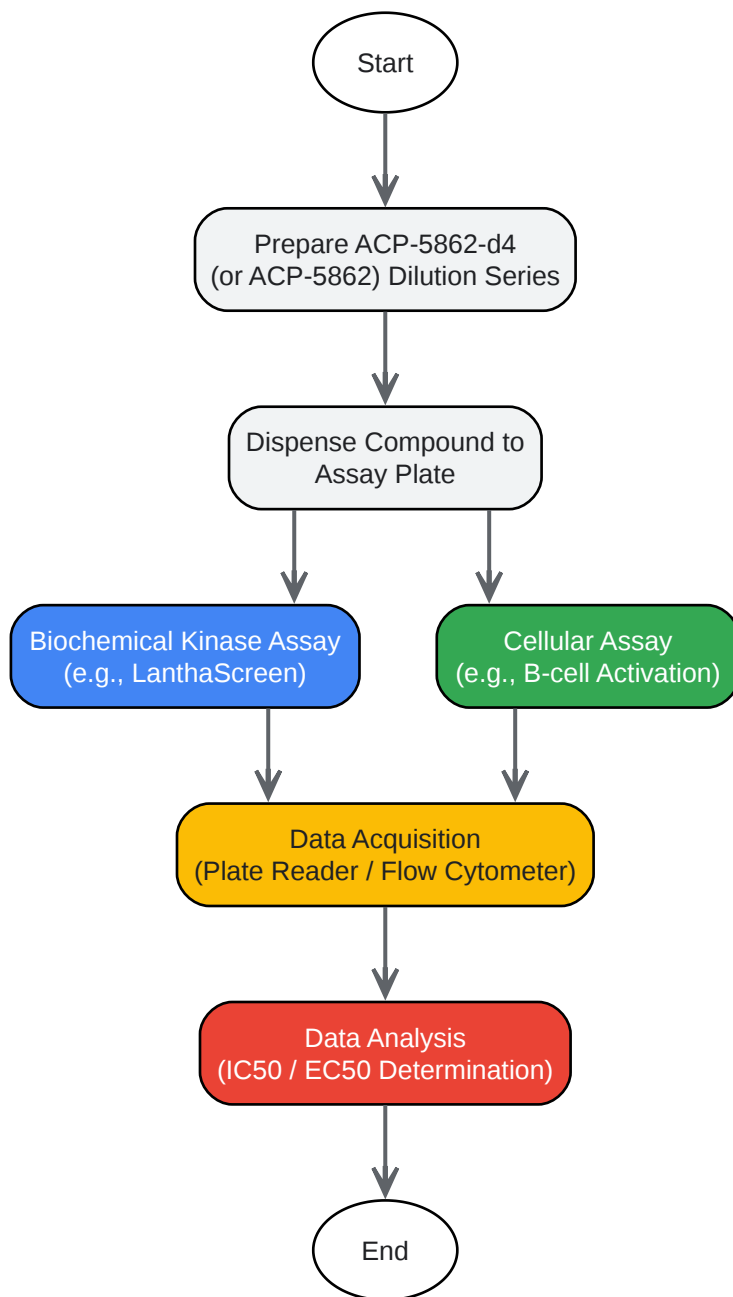
Signaling Pathways and Experimental Workflows

ACP-5862, like its parent compound acalabrutinib, is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.



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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-5862 on BTK.

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General experimental workflow for assessing the inhibitory activity of ACP-5862.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACP-5862's activity. Below are representative protocols for key in vitro assays. Note that specific concentrations and incubation times may require optimization.

Biochemical BTK Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the BTK kinase domain.

Materials:

- Recombinant human BTK enzyme
- LanthaScreen™ Eu-anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase buffer
- ATP
- EDTA
- ACP-5862 and control inhibitors
- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of ACP-5862 in kinase buffer.
- **Reaction Setup:** To each well of a 384-well plate, add the test compound, Eu-labeled antibody, and BTK enzyme.
- **Initiation:** Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours, protected from light.

- **Data Acquisition:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- **Data Analysis:** Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of ACP-5862 against a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

Procedure:

- **Compound Submission:** Provide ACP-5862 at a specified concentration (e.g., 1 µM) to the service provider (e.g., Eurofins DiscoverX).
- **Screening:** The compound is screened against a panel of hundreds of kinases.
- **Data Analysis:** The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. This is used to generate a kinase selectivity profile and identify off-target interactions.

Cellular B-Cell Activation Assay (CD69 Expression)

This flow cytometry-based assay measures the inhibition of B-cell activation in a cellular context.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or whole blood
- B-cell receptor agonist (e.g., anti-IgM)

- Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)
- Cell culture medium and supplements
- ACP-5862 and control inhibitors
- FACS buffer

Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood.
- Compound Treatment: Pre-incubate the cells with a serial dilution of ACP-5862 for 1-2 hours.
- B-Cell Stimulation: Add a B-cell receptor agonist (e.g., anti-IgM) to stimulate B-cell activation and incubate for 18-24 hours.
- Staining: Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to determine the EC50 value.

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